molecular formula C21H21N3O B4991534 2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile

2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile

Cat. No.: B4991534
M. Wt: 331.4 g/mol
InChI Key: MIQBAPHESAOFNG-UHFFFAOYSA-N
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Description

2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile is a complex organic compound that features a unique combination of adamantane, pyridine, and cyclopropane structures

Preparation Methods

The synthesis of 2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the pyridine and cyclopropane moieties. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated products like 1-adamantanol and 2-adamantanone .

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. Additionally, its unique structural properties make it useful in the development of advanced materials and catalysts for various industrial processes .

Properties

IUPAC Name

2-(adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c22-11-21(12-23)17(16-1-3-24-4-2-16)18(21)19(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,17-18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQBAPHESAOFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C4(C#N)C#N)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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